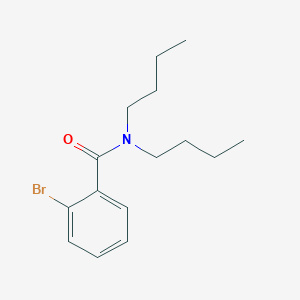
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate
Overview
Description
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is an organic compound with the molecular formula C18H18O6. It is a diester derived from butane-1,4-diol and benzoic acid. This compound is notable for its chiral centers at the 2 and 3 positions, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate typically involves the esterification of (2S,3S)-2,3-butanediol with benzoic acid. One common method is the chemoenzymatic preparation, which involves the use of enzymes to catalyze the reaction under mild conditions. This method is advantageous due to its high enantioselectivity and environmentally friendly nature .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale esterification processes. The use of biocatalysts, such as lipases, can enhance the efficiency and selectivity of the reaction. Additionally, the reaction can be carried out under controlled temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it back to the diol form.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides and anhydrides are often used for ester substitution reactions.
Major Products
The major products formed from these reactions include diketones, diols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and stereoselective processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of polymers and other materials where specific stereochemistry is crucial
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate involves its interaction with various molecular targets. The compound’s chiral centers allow it to engage in stereospecific interactions with enzymes and receptors, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate: The enantiomer of the compound, differing in the spatial arrangement of the hydroxyl groups.
Meso-2,3-Dihydroxybutane-1,4-diyl dibenzoate: A diastereomer with a plane of symmetry, making it achiral.
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl diacetate: A similar compound where the benzoate groups are replaced with acetate groups
Uniqueness
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it particularly valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
[(2S,3S)-4-benzoyloxy-2,3-dihydroxybutyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOUKNAKSJTIKP-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]([C@H](COC(=O)C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365512 | |
| Record name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929558-08-7 | |
| Record name | (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















